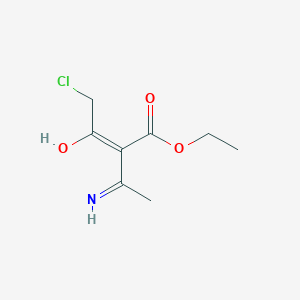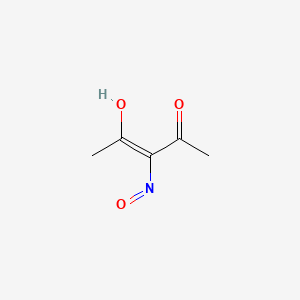![molecular formula C11H12IN3O B1417579 2-(叔丁基)-8-碘吡啶并[4,3-d]嘧啶-4(3H)-酮 CAS No. 705292-04-2](/img/structure/B1417579.png)
2-(叔丁基)-8-碘吡啶并[4,3-d]嘧啶-4(3H)-酮
描述
科学研究应用
化学合成和优化
- 2-(叔丁基)-8-碘吡啶并[4,3-d]嘧啶-4(3H)-酮及其衍生物是各种化合物合成的组成部分。例如,Altenbach 等人(2008 年)探索了一系列 2-氨基嘧啶作为组胺 H4 受体的配体的合成,表明该化合物在受体靶向药物开发中的作用 (Altenbach 等,2008)。
生物相互作用
- 孙绍发(2010 年)对类似化合物 2-叔丁基胺-噻吩并[2,3-d]嘧啶-4(3H)-酮与牛血清白蛋白之间的相互作用进行了研究。这项研究突出了该化合物在理解蛋白质-配体相互作用中的重要性,这对药物设计至关重要 (孙绍发,2010)。
晶体结构分析
- M. Kaur 等人(2012 年)研究了相关化合物的晶体结构,深入了解其分子构型和相互作用。此类研究对于理解此类化合物的物理和化学性质至关重要 (M. Kaur 等,2012)。
抗癌潜力
- A. Elgohary 和 E. E. El-Arab(2013 年)对吡啶并[2,3-d]嘧啶-4(3H)-酮衍生物的研究在美国国家癌症研究所进行了测试,证明了它们在癌症治疗中的潜力。这强调了该化合物在新型抗癌药物开发中的作用 (A. Elgohary & E. E. El-Arab, 2013)。
先进材料开发
- Gasser 等人(2006 年)使用该化合物的衍生物合成了一个新的二茂铁尿嘧啶肽核酸单体,证明了其在开发具有潜在生物医学用途的新型材料中的应用 (Gasser 等,2006)。
作用机制
Target of Action
The primary target of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to ATP depletion in the bacteria, thereby inhibiting its growth and proliferation .
Pharmacokinetics
The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting that it has good bioavailability.
Result of Action
The result of the action of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the bacteria’s energy metabolism pathway, leading to ATP depletion .
Action Environment
The action of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to other strains, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
生化分析
Biochemical Properties
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cytochrome bd oxidase, which is involved in the electron transport chain of Mycobacterium tuberculosis . The nature of this interaction involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and disrupting the bacterial respiratory process. This inhibition can lead to a decrease in ATP production, ultimately affecting the survival of the bacteria.
Cellular Effects
The effects of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. In studies involving Mycobacterium tuberculosis, this compound has been shown to inhibit the growth of the bacteria by targeting the cytochrome bd oxidase . This inhibition affects the bacterial cell’s ability to generate energy, leading to cell death. Additionally, the compound has been found to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. It can also impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome bd oxidase by binding to its active site . This binding prevents the enzyme from participating in the electron transport chain, leading to a reduction in ATP production. Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions can result in changes in cellular metabolism and stress response pathways, further contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes . Over extended periods, the compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, particularly in terms of energy metabolism and stress response pathways.
Dosage Effects in Animal Models
The effects of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cytochrome bd oxidase without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on the target enzyme. Beyond this threshold, increasing the dosage does not significantly enhance the inhibitory effect but may increase the risk of toxicity.
Metabolic Pathways
2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interaction with cytochrome bd oxidase . This interaction disrupts the electron transport chain, leading to alterations in metabolic flux and changes in metabolite levels. The compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways. These interactions can result in a shift in energy production and utilization, affecting overall cellular function.
Transport and Distribution
The transport and distribution of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one within cells and tissues are critical for its biochemical effects. The compound is transported across cellular membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the mitochondria, where it exerts its inhibitory effects on cytochrome bd oxidase. The distribution of the compound within tissues can also influence its overall efficacy and toxicity, as different tissues may have varying levels of the target enzyme and transporters.
Subcellular Localization
The subcellular localization of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is essential for its activity and function. The compound has been found to localize primarily to the mitochondria, where it interacts with cytochrome bd oxidase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. The subcellular localization of the compound can influence its inhibitory activity, as the concentration of the target enzyme and other interacting biomolecules may vary between different cellular compartments.
属性
IUPAC Name |
2-tert-butyl-8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O/c1-11(2,3)10-14-8-6(9(16)15-10)4-13-5-7(8)12/h4-5H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRHMPIZUMMICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NC=C2C(=O)N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743672 | |
| Record name | 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705292-04-2 | |
| Record name | 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)
![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)
![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)


![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)
![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)
![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)

